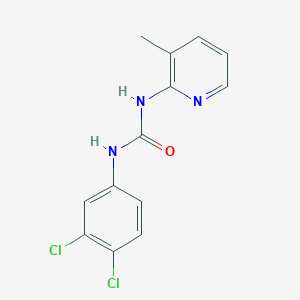
N-(3,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea, commonly known as Diuron, is a herbicide that is widely used in agriculture to control weeds. The chemical structure of Diuron is similar to that of other urea herbicides, which makes it a potent weed killer.
科学研究应用
Diuron has been extensively studied for its herbicidal properties. Its effectiveness in controlling weeds has been demonstrated in various agricultural settings. In addition, Diuron has been investigated for its potential use in other areas, such as in the treatment of wastewater and as an antifouling agent in marine environments.
作用机制
Diuron works by inhibiting photosynthesis in plants. Specifically, it inhibits the electron transport chain in photosystem II, which results in the production of reactive oxygen species that damage the photosynthetic apparatus. This leads to a reduction in the energy available for plant growth and eventually causes the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have a variety of biochemical and physiological effects on plants. For example, it can cause changes in the expression of genes involved in photosynthesis, stress responses, and cell wall biosynthesis. In addition, Diuron can affect the activity of enzymes involved in carbohydrate metabolism and oxidative stress responses.
实验室实验的优点和局限性
One of the main advantages of using Diuron in lab experiments is its potency as a herbicide. This allows researchers to study the effects of herbicides on plant growth and development in a controlled environment. However, the use of Diuron in lab experiments is limited by its potential toxicity to non-target organisms. Careful consideration must be given to the concentration and duration of exposure to minimize any potential adverse effects.
未来方向
There are several areas of research that could be explored in the future with regards to Diuron. One potential direction is to investigate the mechanisms underlying the development of resistance to Diuron in weeds. Another area of interest is the potential use of Diuron in combination with other herbicides to improve weed control efficacy. Additionally, there is a need to investigate the potential ecological impacts of Diuron use in agricultural settings and to develop alternative weed control strategies that are more environmentally sustainable.
Conclusion:
In conclusion, Diuron is a potent herbicide that has been extensively studied for its effectiveness in controlling weeds. Its mechanism of action involves the inhibition of photosynthesis in plants, which leads to a reduction in energy available for growth and eventual plant death. Diuron has a variety of biochemical and physiological effects on plants and has been investigated for its potential use in other areas. While the use of Diuron in lab experiments is limited by its potential toxicity to non-target organisms, there are several areas of research that could be explored in the future to improve weed control efficacy and minimize ecological impacts.
合成方法
The synthesis of Diuron involves the reaction of 3,4-dichloroaniline with 3-methyl-2-pyridinecarboxylic acid to form the corresponding amide. The amide is then treated with phosgene to form the corresponding isocyanate, which is subsequently reacted with dimethylamine to form Diuron. The overall synthesis of Diuron is shown below:
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-3-2-6-16-12(8)18-13(19)17-9-4-5-10(14)11(15)7-9/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPLOKFADULHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(3-methylpyridin-2-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-amino-5-{[benzyl(methyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5856720.png)





![4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine](/img/structure/B5856763.png)
![2,2'-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylimino)diethanol](/img/structure/B5856764.png)
![2-[(2,5-dimethoxyphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B5856768.png)

![2-cyano-3-[(4-methylphenyl)amino]-2-butenamide](/img/structure/B5856787.png)

